Dichloromethoxysilane

Organosilicon synthesis Matrix isolation spectroscopy Precursor selectivity

Dichloromethoxysilane (Cl₂HSiOCH₃, CAS 6485-89-8, molecular formula CH₄Cl₂OSi, molecular weight 131.03 g/mol) is a bifunctional organosilicon compound bearing one hydride, two chloro, and one methoxy substituent at the silicon center. First conclusively identified via matrix-isolation infrared spectroscopy and density functional theory calculations from the reaction of trichlorosilane (HSiCl₃) with methanol , this compound occupies a unique position at the intersection of chlorosilane and alkoxysilane chemistry.

Molecular Formula CHCl2OSi
Molecular Weight 128.01 g/mol
Cat. No. B14724697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethoxysilane
Molecular FormulaCHCl2OSi
Molecular Weight128.01 g/mol
Structural Identifiers
SMILESC(O[Si])(Cl)Cl
InChIInChI=1S/CHCl2OSi/c2-1(3)4-5/h1H
InChIKeyQOEGTYJBQZYSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloromethoxysilane (CAS 6485-89-8): A Mixed Chloro-Methoxy Hydrosilane for Differentiated Silane Procurement


Dichloromethoxysilane (Cl₂HSiOCH₃, CAS 6485-89-8, molecular formula CH₄Cl₂OSi, molecular weight 131.03 g/mol) is a bifunctional organosilicon compound bearing one hydride, two chloro, and one methoxy substituent at the silicon center . First conclusively identified via matrix-isolation infrared spectroscopy and density functional theory calculations from the reaction of trichlorosilane (HSiCl₃) with methanol [1], this compound occupies a unique position at the intersection of chlorosilane and alkoxysilane chemistry. It is a colorless liquid with a boiling point of approximately 120.1°C at 760 mmHg and a flash point of 26.4°C . Unlike fully chlorinated or fully alkoxylated analogs, its mixed substitution pattern imparts a distinctive reactivity profile that precludes simple interchange with conventional silane precursors.

Why Trichlorosilane, Methyldichlorosilane, or Tetramethoxysilane Cannot Replace Dichloromethoxysilane in Procurement Specifications


Dichloromethoxysilane cannot be generically substituted by other in-class silanes because its mixed chloro–methoxy architecture generates a reactivity profile that diverges from both all-chloro analogs (e.g., HSiCl₃, CH₃SiHCl₂, SiCl₄) and all-alkoxy analogs (e.g., HSi(OCH₃)₃) on at least three independent axes. First, the Si–Cl and Si–OCH₃ leaving groups differ substantially in hydrolysis kinetics and surface reactivity, with Si–Cl bonds reacting orders of magnitude faster with hydroxylated surfaces than Si–OCH₃ bonds [1]. Second, methoxychlorosilanes of this type undergo spontaneous dismutation at ambient temperature, meaning the compound exists as an equilibrium mixture rather than a single pure species — a phenomenon absent in trichlorosilane or methyldichlorosilane [2]. Third, the volatility, flash point, and vapor pressure of dichloromethoxysilane place it in a distinct process window compared to lower-boiling chlorosilanes, directly affecting CVD/ALD precursor delivery and safety engineering . These three factors together make generic interchange technically invalid for applications requiring controlled stoichiometry, sequential surface functionalization, or reproducible vapor-phase delivery.

Quantitative Differentiation of Dichloromethoxysilane vs. Closest Analogs — Evidence-Based Selection Guide


Evidence 1: Exclusive Formation from Trichlorosilane — SiCl₄ Fails to React with Methanol Under Identical Conditions

In a direct head-to-head matrix-isolation study, trichlorosilane (HSiCl₃) reacted with methanol (CH₃OH) under both twin-jet and merged-jet deposition modes to yield Cl₂HSiOCH₃ (dichloromethoxysilane) as the sole identified product, with the merged-jet configuration producing substantially higher yields. In stark contrast, silicon tetrachloride (SiCl₄) exhibited no detectable reactivity with CH₃OH under the same experimental conditions [1]. The product identity was conclusively established through extensive isotopic labeling (¹⁸O, CD₃, D), observation of HCl/DCl as a co-product, and comparison of observed infrared spectra with density functional theory (DFT) calculations. Most fundamental vibrational modes of Cl₂HSiOCH₃ above 400 cm⁻¹ were observed, some with very high intensities, providing a definitive spectroscopic fingerprint [1]. This demonstrates that the Si–H bond in HSiCl₃ is the reactive site enabling selective mono-methoxylation, whereas the perchlorinated SiCl₄ is inert, establishing a fundamental synthesis-pathway differentiation.

Organosilicon synthesis Matrix isolation spectroscopy Precursor selectivity

Evidence 2: Boiling Point and Volatility Window — Dichloromethoxysilane Operates in a Distinct CVD/ALD Precursor Delivery Regime

Dichloromethoxysilane exhibits a boiling point of 120.1°C at 760 mmHg with a vapor pressure of 18.6 mmHg at 25°C and a flash point of 26.4°C . This places it in a volatility window that is significantly higher than the most common alternative chlorosilane precursors: trichlorosilane (HSiCl₃) boils at 31.8°C [1], methyldichlorosilane (CH₃SiHCl₂) at 41°C , and silicon tetrachloride (SiCl₄) at 57.6°C [2]. Trimethoxysilane (HSi(OCH₃)₃), the fully methoxylated analog, boils at 81°C . The ~38–88°C higher boiling point of dichloromethoxysilane relative to these comparators translates to a lower vapor pressure at standard bubbler temperatures, requiring different mass flow controller calibration and potentially enabling more controlled, layer-by-layer deposition in ALD processes where excessive precursor flux can compromise self-limiting growth behavior. The higher flash point of 26.4°C (compared to –32°C for methyldichlorosilane and –27.8°C for HSiCl₃) also alters storage and handling safety classifications .

CVD precursor Vapor pressure Thin film deposition Process engineering

Evidence 3: Ambient-Temperature Dismutation — Methoxydichlorosilane Is Not a Thermodynamically Stable Pure Compound

Kessler and Kriegsmann (1966) demonstrated by combined spectroscopic and gas chromatographic analysis that methoxydichlorosilane (Cl₂HSiOCH₃) and dimethoxychlorosilane ((CH₃O)₂SiHCl), prepared for the first time via partial methanolysis of trichlorosilane, do not exist as pure substances at room temperature (Zimmertemperatur). Instead, they exist as mixtures arising from spontaneous dismutation (ligand redistribution) equilibria [1]. This stands in marked contrast to trichlorosilane (HSiCl₃), methyldichlorosilane (CH₃SiHCl₂), and silicon tetrachloride (SiCl₄), all of which are commercially available as stable, high-purity (>99%) single-component liquids with well-defined boiling points and long-term storage stability under inert atmosphere . The vibrational spectra of these chloro-methoxy-hydrogensilanes were reported and approximately assigned, with the dismutation phenomenon attributed to the thermodynamic driving force for redistribution of chloro and methoxy ligands among silicon centers [1]. A subsequent corrigendum by the authors reaffirmed the core finding [2].

Dismutation Redistribution equilibria Storage stability Spectroscopic characterization

Evidence 4: Differentiated Leaving Group Reactivity — Si–Cl Hydrolyzes Faster than Si–OCH₃, Enabling Sequential Surface Functionalization

The well-established reactivity series for silicon-heteroatom bonds toward hydroxylated surfaces places Si–Cl significantly above Si–OCH₃: Si–NR₂ > Si–Cl > Si–NH–Si > Si–O₂CCH₃ > Si–OCH₃ > Si–OCH₂CH₃ [1]. In dichloromethoxysilane, the two Si–Cl bonds react first and rapidly with surface silanols or water, generating HCl and leaving the Si–OCH₃ group intact during the initial hydrolysis phase. The methoxy group hydrolyzes more slowly and under different pH conditions, with methoxysilanes hydrolyzing orders of magnitude faster under acidic conditions (pH ~4–5) than at neutral pH [2]. This creates a temporal separation of reactivity: the chloro groups anchor the molecule to the surface or initiate condensation rapidly, while the methoxy group remains available for subsequent, controlled condensation or for orthogonal functionalization via selective nucleophilic substitution. By contrast, trichlorosilane (HSiCl₃) presents three equivalent Si–Cl bonds with no differentiated leaving group, and trimethoxysilane (HSi(OCH₃)₃) provides three equivalent, slower-hydrolyzing methoxy groups — neither offers this intrinsic sequential reactivity pattern.

Surface silanization Leaving group kinetics Orthogonal reactivity Self-assembled monolayers

Evidence 5: Dual Hydrolysis Byproduct Profile — Simultaneous HCl and Methanol Generation for Autocatalytic Sol-Gel Chemistry

Upon hydrolysis, dichloromethoxysilane generates both hydrogen chloride (HCl) from its Si–Cl bonds and methanol (CH₃OH) from its Si–OCH₃ bond. Hydrolysis of the Si–Cl bonds produces HCl, which immediately acidifies the local reaction environment, thereby accelerating the hydrolysis of the remaining Si–OCH₃ group — a built-in autocatalytic effect [1]. In contrast, trichlorosilane hydrolysis yields only HCl and silicic acid intermediates (no alcohol co-product), while trimethoxysilane hydrolysis yields only methanol (no strong acid co-product unless externally catalyzed). The presence of both HCl and methanol in the hydrolysis mixture of dichloromethoxysilane means that a single precursor can drive acid-catalyzed sol-gel condensation without external acid addition, simplifying formulation in coating and thin-film applications. Furthermore, when used as a preceramic polymer precursor for silicon oxycarbide (SiOC) ceramics, the methoxy group serves as an in-situ carbon source during pyrolysis, contributing to the formation of the oxycarbide network — a feature absent in all-chloro precursors such as HSiCl₃ or SiCl₄ [2][3].

Sol-gel processing Autocatalysis Hydrolysis byproducts Silicon oxycarbide ceramics

Procurement-Driven Application Scenarios Where Dichloromethoxysilane Differentiation Matters


Scenario 1: In-Situ Generated Precursor for Silicon Oxycarbide (SiOC) Thin Films via CVD/ALD

For research groups and fabs depositing SiOC thin films, dichloromethoxysilane offers a single-source precursor that delivers both silicon and carbon (from the methoxy ligand) without requiring a separate carbon co-precursor. The compound's boiling point of 120.1°C [1] places it in a moderate-volatility regime suitable for bubbler-based delivery at 40–80°C, while its dual Si–Cl/Si–OCH₃ composition ensures the film incorporates carbon into the oxide matrix upon deposition. This contrasts with SiCl₄ (bp 57.6°C [2]), which provides no carbon and requires excessively low bubbler temperatures for stable vapor draw, and with HSi(OCH₃)₃ (bp 81°C ), which lacks the reactive Si–Cl bonds for efficient surface chemisorption in ALD half-cycles. Procurement teams should specify the equilibrium mixture composition and verify the carbon content retention in the deposited film by XPS or RBS to ensure batch-to-batch reproducibility.

Scenario 2: Orthogonal Surface Silanization Requiring Staged Functionalization

In surface science laboratories performing sequential silanization of oxide substrates (silica, alumina, ITO), dichloromethoxysilane enables a two-stage protocol: rapid initial attachment via Si–Cl reaction with surface silanol groups, followed by slower, pH-controlled condensation of the remaining Si–OCH₃ group to build crosslinked siloxane networks. This staged reactivity arises from the Gelest-established leaving-group series where Si–Cl >> Si–OCH₃ in surface reactivity [1]. The alternative of blending two separate silanes (e.g., a chlorosilane for anchoring plus a methoxysilane for crosslinking) introduces stoichiometric uncertainty and potential phase separation. Users should be aware that the compound's dismutation equilibrium at room temperature [2] means the effective stoichiometry of reactive groups may deviate from the nominal 2:1 Cl:OCH₃ ratio, necessitating in situ generation or fresh preparation prior to surface treatment.

Scenario 3: Autocatalytic Sol-Gel Coating Formulation Without External Acid Catalyst

Formulators of sol-gel-derived coatings for corrosion protection, anti-reflective layers, or hydrophobic treatments can leverage dichloromethoxysilane's dual hydrolysis byproduct profile. Hydrolysis of the Si–Cl bonds generates HCl, which simultaneously lowers the local pH and catalyzes the hydrolysis of the Si–OCH₃ group — a built-in autocatalytic mechanism that eliminates the need for adding mineral acids (HCl, HNO₃) to the formulation [1]. This is particularly advantageous for coating sensitive substrates (e.g., mild steel, magnesium alloys) where residual acid can cause pitting corrosion, and for applications where sodium or chloride ion contaminants from external catalysts are unacceptable. The methanol released upon methoxy hydrolysis evaporates during curing, contributing no non-volatile residues. Comparatively, trichlorosilane-based formulations produce only HCl (potentially over-acidifying the system), while trimethoxysilane-based formulations require external acid addition for practical hydrolysis rates.

Scenario 4: Spectroscopic Reference Standard for Chloro-Methoxy Hydrosilane Research

The comprehensive infrared spectroscopic characterization of Cl₂HSiOCH₃ by Brehm and Ault [1], with most fundamental vibrational modes above 400 cm⁻¹ observed and assigned via DFT calculations and isotopic labeling, establishes dichloromethoxysilane as the primary spectroscopic reference for the chloro-methoxy hydrosilane compound class. Researchers studying ligand redistribution equilibria, silane alcoholysis mechanisms, or Si–H bond reactivity can use the published vibrational frequencies as a fingerprint for product identification. This is uniquely valuable because the compound's dismutation behavior [2] means commercial samples invariably contain redistribution products; the matrix-isolation IR spectrum of the pure, isolated species provides a definitive benchmark against which mixture compositions can be deconvoluted.

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